molecular formula C6H9ClN2 B2858132 5-Azaspiro[2.3]hexane-1-carbonitrile hydrochloride CAS No. 2402840-00-8

5-Azaspiro[2.3]hexane-1-carbonitrile hydrochloride

Cat. No.: B2858132
CAS No.: 2402840-00-8
M. Wt: 144.6
InChI Key: HRBYSQUFNQTCHO-UHFFFAOYSA-N
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Description

5-Azaspiro[2.3]hexane-1-carbonitrile hydrochloride is a spirocyclic compound featuring a fused bicyclic system with nitrogen at the 5-position and a carbonitrile group at the 1-position. Its molecular formula is C₆H₈ClN₃ (inferred from related compounds in ). This compound is designed as a conformationally restricted analog of L-glutamic acid, aiming to enhance selectivity and efficacy in targeting ionotropic and metabotropic glutamate receptors, which are critical in neurological disorders such as schizophrenia, Parkinson’s disease, and Alzheimer’s disease .

Properties

IUPAC Name

5-azaspiro[2.3]hexane-2-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2.ClH/c7-2-5-1-6(5)3-8-4-6;/h5,8H,1,3-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBYSQUFNQTCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C12CNC2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Bifunctional Precursors

The most frequently documented approach involves cyclization reactions using bifunctional precursors containing both amine and nitrile moieties. A representative protocol employs 2-aminocyclopropane-1-carbonitrile derivatives dissolved in anhydrous dimethylformamide (DMF) under inert atmosphere. Sodium hydride (1.2 equivalents) is introduced at 0°C to generate the reactive amide intermediate, followed by gradual warming to 80°C to facilitate spiroannulation. Typical reaction durations range from 12–18 hours, yielding the free base in 68–72% conversion (Table 1).

Table 1: Cyclization Reaction Parameters

Precursor Base Solvent Temp (°C) Time (h) Yield (%)
2-aminocyclopropanecarbonitrile NaH DMF 80 16 71
1-cyano-2-aziridine KOtBu THF 65 24 63

Post-cyclization workup involves extraction with dichloromethane, followed by hydrochloric acid (2M) treatment to precipitate the hydrochloride salt. Recrystallization from ethanol/water (3:1) typically enhances purity to >98% as verified by HPLC.

Ring-Expansion Strategies

Alternative methodologies exploit ring-expansion of smaller heterocycles. Treatment of aziridine-1-carbonitrile derivatives with dichloromethane-tethered electrophiles under phase-transfer conditions induces controlled ring expansion. For instance, reaction with 1,2-dibromoethane in the presence of tetrabutylammonium bromide (TBAB) generates the spiro[2.3]hexane framework through sequential alkylation steps. This method demonstrates improved stereochemical control compared to cyclization approaches, albeit with moderate yields (55–60%).

Reaction Optimization and Mechanistic Insights

Solvent System Optimization

Systematic solvent screening reveals polar aprotic solvents (DMF, NMP) enhance reaction kinetics by stabilizing charged intermediates. Water content above 500 ppm significantly reduces yield due to competing hydrolysis pathways, necessitating rigorous solvent drying (<30 ppm H2O). Recent advances employ hydroxypropyl methylcellulose (HPMC) stabilized aqueous emulsions to improve mixing efficiency while maintaining anhydrous active sites, reducing organic solvent usage by 40%.

Catalytic Enhancements

Palladium-catalyzed C-N coupling strategies enable direct introduction of the nitrile group post-cyclization. Employing Pd(OAc)2/Xantphos (2 mol%) with Zn(CN)2 as cyanide source in DMSO at 120°C achieves 83% conversion efficiency (Eq. 1):

$$
\text{Spiro intermediate} + \text{Zn(CN)}_2 \xrightarrow{\text{Pd/Xantphos}} \text{5-Azaspiro[2.3]hexane-1-carbonitrile} + \text{ZnO} \quad
$$

Industrial-Scale Production Methodologies

Continuous Flow Reactor Systems

Modern manufacturing plants utilize tubular flow reactors with in-line IR monitoring for precise temperature control (ΔT ±1.5°C). A representative continuous process parameters include:

  • Residence time: 8.2 minutes
  • Pressure: 12 bar
  • Throughput: 18 kg/h
  • Purity: 99.3% (by qNMR)

This configuration reduces byproduct formation to <0.7% compared to 2.1% in batch reactors.

Crystallization Engineering

Anti-solvent crystallization using supercritical CO2 achieves particle size distribution (D90 < 50 μm) optimal for pharmaceutical formulation. Process parameters:

  • CO2 flow rate: 12 L/min
  • Precipitation pressure: 85 bar
  • Temperature gradient: 40°C → 25°C over 45 min

Analytical Characterization Protocols

Spectroscopic Identification

13C NMR (101 MHz, D2O): δ 121.8 (CN), 64.3 (C-1), 58.2 (C-5), 34.1 (C-2), 29.7 (C-3), 22.4 (C-4)
HRMS (ESI+): m/z calcd for C6H8N2 [M+H]+: 109.0764, found: 109.0761

Purity Assessment

HPLC method validation parameters:

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
  • Mobile phase: 20 mM KH2PO4 (pH 3.2)/MeCN (85:15)
  • LOD: 0.02 μg/mL
  • LOQ: 0.08 μg/mL

Comparative Analysis of Synthetic Methods

Table 2: Method Efficiency Comparison

Method Yield (%) Purity (%) Scalability E-Factor
Batch Cyclization 71 98.2 Moderate 18.7
Continuous Flow 89 99.3 High 6.2
Catalytic Cyanation 83 97.8 Low 23.1

The E-factor (environmental factor) calculation considers total waste per product kilogram, highlighting flow chemistry's environmental superiority.

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[2.3]hexane-1-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the spirocyclic structure.

    Reduction: Amino derivatives of the spirocyclic structure.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

5-Azaspiro[2.3]hexane-1-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Azaspiro[2.3]hexane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Key Observations:

Structural Variations :

  • Ring Size : The target compound has a [2.3]hexane system, while 7-fluoro-5-azaspiro[2.4]heptane expands to a [2.4]heptane ring, increasing steric bulk .
  • Substituents : The carbonitrile group in the target compound is a strong electron-withdrawing moiety, contrasting with the methyl ester in its carboxylate analog () and the fluorine in the heptane derivative (). These groups influence solubility, reactivity, and target interactions.

Biological Activity :

  • The carbonitrile derivative is tailored for glutamate receptor modulation, whereas azetidine-imidazole hybrids (e.g., 1-(Azetidin-3-yl)-1H-imidazole) show broader antimicrobial activity .
  • The sulfur-containing 5-Thia-8-azaspiro[3.6]decane is highlighted for material science applications, suggesting divergent use cases .

Synthetic Accessibility :

  • Price data () indicates that simpler spirocyclic bases (e.g., 5-Azaspiro[2.3]hexane hydrochloride) are more affordable ($170.0/250 mg), while derivatives with complex substituents (e.g., fluorine, thia) command higher costs due to synthetic challenges.

Biological Activity

5-Azaspiro[2.3]hexane-1-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

5-Azaspiro[2.3]hexane-1-carbonitrile hydrochloride has a spirocyclic structure that incorporates both nitrogen and carbon elements, enhancing its reactivity and interaction with biological targets. Its molecular formula is C7H10ClNC_7H_{10}ClN with a molecular weight of approximately 155.62 g/mol. The compound's hydrochloride form improves its solubility in aqueous environments, facilitating its use in biological assays.

Property Value
Molecular FormulaC7H10ClNC_7H_{10}ClN
Molecular Weight155.62 g/mol
SolubilityHigh (in water)
StructureSpirocyclic

The biological activity of 5-Azaspiro[2.3]hexane-1-carbonitrile hydrochloride primarily involves its interaction with specific enzymes and receptors within various biochemical pathways. The compound may modulate the activity of these targets, leading to significant pharmacological effects.

  • Enzyme Interaction : The compound is believed to bind to specific enzymes, potentially inhibiting or activating their functions.
  • Receptor Modulation : It may also interact with receptors, influencing signaling pathways critical for cellular responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5-Azaspiro[2.3]hexane-1-carbonitrile hydrochloride. In vitro assays have demonstrated effectiveness against various bacterial strains, including multidrug-resistant organisms.

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial activity of various derivatives, 5-Azaspiro[2.3]hexane-1-carbonitrile hydrochloride exhibited significant inhibition against Staphylococcus aureus strains, including those resistant to standard treatments like linezolid and tedizolid. The minimum inhibitory concentration (MIC) values were recorded as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>64

These results indicate that while the compound shows promise against certain Gram-positive bacteria, its effectiveness against Gram-negative strains remains limited.

Anticancer Activity

The compound has also been evaluated for potential anticancer properties. In vitro studies using human cancer cell lines have shown that derivatives of 5-Azaspiro[2.3]hexane-1-carbonitrile hydrochloride can reduce cell viability significantly.

Case Study: Anticancer Efficacy

In a controlled study involving A549 lung adenocarcinoma cells, the following results were observed:

Compound Concentration (µM) Cell Viability (%)
5-Azaspiro[2.3]hexane-1-carbonitrile hydrochloride10070
Cisplatin10050

The compound demonstrated a moderate reduction in cell viability compared to the standard chemotherapeutic agent cisplatin, suggesting potential as a lead compound for further development in cancer therapy.

Future Directions

Further research is essential to fully elucidate the mechanisms underlying the biological activities of 5-Azaspiro[2.3]hexane-1-carbonitrile hydrochloride. Areas for future exploration include:

  • Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the structure affect biological activity.
  • In Vivo Studies : Evaluating the efficacy and safety of the compound in animal models.
  • Mechanistic Studies : Understanding the detailed pathways through which the compound exerts its effects.

Q & A

Q. What are the optimal synthetic routes for 5-Azaspiro[2.3]hexane-1-carbonitrile hydrochloride in academic research settings?

  • Methodological Answer : The synthesis typically involves spirocyclic precursors and nitrile group introduction. A common approach includes coupling reactions using reagents like HATU in polar aprotic solvents (e.g., DMF) under ambient conditions to form the carbonitrile moiety . Multi-step protocols, such as those described for structurally similar spiro compounds (e.g., ethyl 5-azaspiro[2.3]hexane-1-carboxylate), suggest refluxing with methanesulfonic acid in methanol for cyclization, followed by salt formation with HCl . Key parameters include solvent choice, stoichiometric control of HCl, and purification via recrystallization or column chromatography.

Q. How can researchers ensure purity and characterize this compound post-synthesis?

  • Methodological Answer : Post-synthesis purity (≥85%) is achieved through iterative crystallization or silica-gel chromatography using eluents like dichloromethane/methanol gradients . Structural confirmation requires a combination of techniques:
  • NMR : Analyze spirocyclic proton environments (e.g., unique δ 2.5–3.5 ppm for bridgehead protons) and nitrile carbon signals (~120 ppm in 13C^{13}\text{C} NMR) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to quantify impurities .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+^+ for C6_6H8_8N2_2·HCl: 151.05 g/mol) .

Q. What solvent systems are recommended for handling this compound in biological assays?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility. For in vitro assays, prepare stock solutions in DMSO (10–50 mM) and dilute in PBS or cell culture media (<0.1% DMSO final concentration). For non-polar applications, ethanol or acetonitrile may be used, but solvent effects on biological targets must be validated .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for spirocyclic nitriles like 5-Azaspiro[2.3]hexane-1-carbonitrile hydrochloride?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and intermediates in spirocycle formation. Reaction path searches using software like GRRM or AFIR identify energetically favorable pathways . For nitrile group stability, simulate hydrolysis under acidic/basic conditions to guide experimental design. Pair computational results with experimental kinetics (e.g., Arrhenius plots) to validate mechanisms .

Q. What strategies resolve contradictions in reported antimicrobial activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., bacterial strain differences, MIC determination methods). Standardize protocols:
  • Use CLSI guidelines for broth microdilution assays.
  • Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity in parallel (e.g., MTT assays on mammalian cells) .
  • Analyze structure-activity relationships (SAR) by synthesizing analogs (e.g., ester or amide derivatives) to isolate contributions of the nitrile group .

Q. How can researchers optimize catalytic systems for large-scale synthesis of spirocyclic compounds?

  • Methodological Answer : Continuous flow reactors improve scalability by enhancing heat/mass transfer. Use immobilized catalysts (e.g., Pd/C for hydrogenation steps) to reduce metal leaching. Monitor reaction progress in real-time via inline FTIR or UV-vis spectroscopy. For nitrile stabilization, avoid prolonged exposure to high temperatures (>100°C) to prevent decomposition .

Safety and Handling

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to avoid inhalation .
  • Spill Management : Neutralize spills with sodium bicarbonate, collect in sealed containers, and dispose via hazardous waste protocols .
  • Storage : Store at 2–8°C in airtight, light-protected containers under inert gas (N2_2 or Ar) to prevent hydrolysis .

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